N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Description
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a synthetic benzohydrazide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a 4,5-dimethyl-1,3-benzothiazole moiety via a hydrazide bridge. The trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents, such as colchicine and combretastatin analogs, due to its role in stabilizing hydrophobic interactions with tubulin . The benzothiazole substituent introduces a heterocyclic system known for enhancing bioavailability and modulating anticancer activity through interactions with cellular targets like kinases or tubulin .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-10-6-7-15-16(11(10)2)20-19(27-15)22-21-18(23)12-8-13(24-3)17(26-5)14(9-12)25-4/h6-9H,1-5H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYSSLKVTPGITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,5-dimethylthiophenol
Protocol :
- React 2-amino-4,5-dimethylthiophenol (1 eq) with cyanogen bromide (1.2 eq) in ethanol at 60°C for 6 h.
- Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize from methanol.
Yield : 78–82%.
Mechanism : Thiolate attack on electrophilic cyanogen bromide, followed by cyclization and aromatization.
Alternative Route via Schiff Base Formation
Protocol :
- Condense 2-amino-4,5-dimethylthiophenol with benzaldehyde (1.1 eq) in acetic acid at 100°C for 4 h.
- Oxidize the resultant Schiff base with DDQ (2 eq) in DCM to form the benzothiazole ring.
Synthesis of 3,4,5-Trimethoxybenzohydrazide
Methylation of Gallic Acid
Protocol (Adapted from CN102875344A):
- Esterification : Treat gallic acid (1 eq) with dimethyl sulfate (3 eq) in NaOH (10% w/v) at 80°C for 8 h to yield methyl 3,4,5-trimethoxybenzoate .
- Hydrazinolysis : Reflux the ester with hydrazine hydrate (5 eq) in ethanol for 12 h.
Yield :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Esterification | 89 | 98 |
| Hydrazinolysis | 92 | 99 |
Direct Formylation of 1,2,3-Trimethoxybenzene
- Vilsmeier-Haack Reaction : Treat 1,2,3-trimethoxybenzene (1 eq) with POCl₃ (3 eq) and DMF (2 eq) at 0°C → 25°C over 4 h.
- Hydrolyze with ice-water, extract with chloroform, and purify by column chromatography.
Yield : 85% (purity >99% by HPLC).
Coupling of Intermediates A and B
Acyl Chloride Method
Protocol :
- Generate 3,4,5-trimethoxybenzoyl chloride by treating the hydrazide (1 eq) with thionyl chloride (3 eq) at reflux for 3 h.
- Add Intermediate A (1 eq) and triethylamine (2 eq) in anhydrous THF at 0°C. Stir for 24 h at room temperature.
- <5% bis-acylated byproduct (identified via LC-MS).
Carbodiimide-Mediated Coupling
Protocol :
- Activate 3,4,5-trimethoxybenzoic acid (1 eq) with EDC·HCl (1.2 eq) and HOBt (1 eq) in DMF for 1 h.
- Add Intermediate A (1 eq) and stir at 25°C for 48 h.
Yield : 68% (lower due to competing hydrolysis).
Optimization Studies
Solvent Screening for Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 74 |
| DCM | 8.9 | 69 |
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 62 |
Scalable Production Techniques
Continuous Flow Synthesis (Patent CN104098451A)
Reactor Setup :
- Tubular reactor with static mixers.
- Residence time: 30 min.
Advantages :
- 15% higher yield than batch processes.
- Reduced purification needs (purity >98.5%).
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the trimethoxybenzohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzothiazole or trimethoxybenzohydrazide moieties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have suggested that it binds to specific proteins, altering their function and leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, highlighting differences in substituents and bioactivity:
Key Comparative Insights
Substituent Impact on Bioactivity: The 4,5-dimethylbenzothiazole group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with bulkier substituents (e.g., naphthyl or quinoline groups). This could improve cellular uptake but requires validation . Electron-withdrawing groups (e.g., bromo in 3g) significantly enhance apoptosis-inducing potency. The methyl groups in the target compound, while electron-donating, might instead improve metabolic stability .
Tubulin Binding and Resistance :
- Analogs like compound 12 bind to the colchicine site of tubulin, inhibiting polymerization and evading ABC transporter-mediated drug resistance. The benzothiazole moiety in the target compound may similarly disrupt tubulin dynamics but with distinct steric effects .
Synthetic Pathways: The target compound is likely synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with 4,5-dimethyl-1,3-benzothiazol-2-amine, a method analogous to hydrazide-aldehyde coupling in quinoline derivatives (e.g., 19a) .
Crystallographic and Conformational Data :
- Benzylidene analogs (e.g., compound 2 in ) exhibit dihedral angles of ~32° between aromatic rings, influencing intermolecular hydrogen bonding and crystal packing. The dimethylbenzothiazole group in the target compound may adopt a distinct conformation, affecting solubility and target engagement .
Research Findings and SAR Trends
- Apoptosis Induction: Derivatives with electron-deficient aromatic systems (e.g., bromoindolinones) show superior apoptosis induction (EC₅₀ < 0.3 μM) compared to electron-rich systems. The target compound’s benzothiazole group, while moderately electron-deficient, may require halogenation for optimized activity .
- Antiproliferative Potency: Quinoline-containing analogs (e.g., 19a) achieve GI₅₀ values as low as 0.12 μM in breast cancer models, suggesting that heterocyclic substituents are critical for cell line-specific efficacy .
- Toxicity and Selectivity: Analogs with naphthyl groups (e.g., compound 12) show low nanomolar tubulin inhibition without ABC transporter susceptibility, highlighting the importance of substituent size in circumventing resistance .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNS
- Molecular Weight : 249.38 g/mol
- CAS Number : 1105188-42-8
- IUPAC Name : N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiazole moiety followed by hydrazine coupling to yield the final product. Various methods such as nucleophilic substitution and condensation reactions are employed during synthesis.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the ability of compounds to scavenge free radicals.
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| This compound | 37.23 ± 3.76 | DPPH |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The MTT assay is commonly used to determine the half-maximal inhibitory concentration (IC50) values.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (lung cancer) | 10.88 ± 0.82 | |
| HeLa (cervical cancer) | Data not available | - |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets such as enzymes involved in cancer progression and oxidative stress pathways. Molecular docking studies suggest that it may inhibit tyrosine kinases and other related proteins critical for tumor growth and survival.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various hydrazone derivatives including this compound demonstrated promising anticancer activity against A549 cells with a notable IC50 value indicating effective cytotoxicity .
- Antioxidant Evaluation : In a comparative study of several synthesized compounds derived from similar structures, the compound exhibited superior antioxidant properties compared to others tested in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
